molecular formula C10H18O2S4 B14627956 O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate CAS No. 54503-00-3

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate

Cat. No.: B14627956
CAS No.: 54503-00-3
M. Wt: 298.5 g/mol
InChI Key: CNJZACUYPNOBBL-UHFFFAOYSA-N
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Description

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate is an organic compound characterized by its complex structure involving multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate typically involves the reaction of butan-2-ol with carbon disulfide and subsequent reactions to introduce the disulfanyl and methanethioate groups. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the disulfanyl group to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethioate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway .

Major Products Formed

Scientific Research Applications

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate involves its interaction with molecular targets through redox reactions. The compound can modulate the activity of enzymes and proteins involved in redox signaling pathways, thereby influencing various biological processes. The disulfanyl group plays a crucial role in these interactions by undergoing reversible oxidation and reduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other disulfanyl and methanethioate derivatives, such as:

  • Butan-2-yl disulfide
  • Methanethioic acid derivatives
  • Other butan-2-yl thioesters

Uniqueness

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

54503-00-3

Molecular Formula

C10H18O2S4

Molecular Weight

298.5 g/mol

IUPAC Name

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate

InChI

InChI=1S/C10H18O2S4/c1-5-7(3)11-9(13)15-16-10(14)12-8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

CNJZACUYPNOBBL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)SSC(=S)OC(C)CC

Origin of Product

United States

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